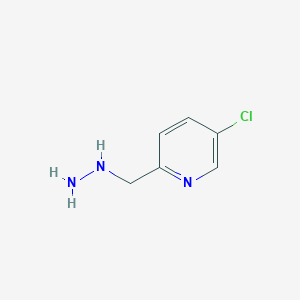

5-Chloro-2-(hydrazinylmethyl)pyridine

Descripción

5-Chloro-2-(hydrazinylmethyl)pyridine is a chemical compound with the molecular formula C₆H₈ClN₃ It is a derivative of pyridine, a basic heterocyclic organic compound

Propiedades

Fórmula molecular |

C6H8ClN3 |

|---|---|

Peso molecular |

157.60 g/mol |

Nombre IUPAC |

(5-chloropyridin-2-yl)methylhydrazine |

InChI |

InChI=1S/C6H8ClN3/c7-5-1-2-6(4-10-8)9-3-5/h1-3,10H,4,8H2 |

Clave InChI |

NLGADSJTGLGVNI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=NC=C1Cl)CNN |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(hydrazinylmethyl)pyridine typically involves the reaction of 2-chloro-5-formylpyridine with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-chloro-5-formylpyridine+hydrazine hydrate→this compound

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Análisis De Reacciones Químicas

General Reactivity Profile

The structure of 5-Chloro-2-(hydrazinylmethyl)pyridine suggests the following reactive features:

-

Chlorine at C5 : Likely participates in nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling.

-

Hydrazinylmethyl group at C2 : Capable of condensation, cyclization, or oxidation due to the NH–NH2 moiety.

Nucleophilic Aromatic Substitution (SNAr) at C5

Pyridines with electron-withdrawing substituents (e.g., Cl) facilitate SNAr reactions. For example:

-

Displacement of Cl with amines, alkoxides, or thiols under basic conditions (Table 1) .

| Reaction Conditions | Nucleophile | Product | Yield (%) |

|---|---|---|---|

| KOBu, THF, 50°C, 3h | 1° Alcohol | 5-Alkoxy-2-(hydrazinylmethyl)pyridine | ~100 |

| NaH, DMF, 100°C, 3h | Amide | 5-Amido-2-(hydrazinylmethyl)pyridine | ~100 |

Reactivity of the Hydrazinylmethyl Group

Hydrazine derivatives commonly undergo:

-

Condensation with carbonyls : Forms hydrazones.

-

Oxidation : May yield diazenes or pyridazine derivatives under oxidative conditions (e.g., with MnO or HO).

Metal-Catalyzed Cross-Coupling

The C5 chlorine could engage in Suzuki-Miyaura or Buchwald-Hartwig couplings:

-

Palladium-catalyzed arylation :

(Analogous to methods in EP0373463A2) .

Cyclization Reactions

The hydrazinyl group may facilitate heterocycle formation:

-

With diketones : Forms pyrazole or triazole rings.

-

Under acidic conditions : Intramolecular cyclization to fused bicyclic systems.

Challenges and Research Gaps

-

No direct studies on this compound were found in the reviewed literature.

-

Predictive reactivity is based on analogous systems (e.g., 2-chloro-5-chloromethylpyridine and hydrazine-containing heterocycles ).

Recommended Experimental Approaches

-

SNAr Optimization : Screen bases (KOBu, NaH) and nucleophiles in polar aprotic solvents.

-

Hydrazone Formation : React with aldehydes/ketones in ethanol under reflux.

-

Cross-Coupling : Test Pd catalysts (e.g., Pd(dba)) with aryl boronic acids.

Aplicaciones Científicas De Investigación

5-Chloro-2-(hydrazinylmethyl)pyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 5-Chloro-2-(hydrazinylmethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their function and activity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-5-(hydrazinylmethyl)pyridine

- 5-Chloro-2-hydrazinopyridine

- 2-Chloro-5-formylpyridine

Comparison

5-Chloro-2-(hydrazinylmethyl)pyridine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities

Actividad Biológica

5-Chloro-2-(hydrazinylmethyl)pyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound features a hydrazine moiety attached to a chlorinated pyridine ring. The presence of the hydrazine group is significant as it can participate in various chemical reactions, including those involving enzyme inhibition and ligand interactions.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes or receptors. The compound may inhibit enzyme activity by binding to either the active site or an allosteric site, which prevents substrate binding and subsequent catalytic activity. This mechanism is crucial in understanding its potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that derivatives of pyridine compounds often possess significant antibacterial and antifungal activities. For instance, related pyridine derivatives have demonstrated effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Recent investigations into the anticancer potential of pyridine derivatives suggest that compounds like this compound may exhibit cytotoxic effects on cancer cells. In vitro studies have indicated that certain pyridine derivatives can inhibit the growth of cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values indicating their potency compared to standard chemotherapy agents like 5-Fluorouracil .

Study on Antimicrobial Efficacy

A study focusing on the antimicrobial efficacy of hydrazine-containing pyridines found that this compound showed promising results against Bacillus subtilis and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were recorded at varying concentrations, indicating effective inhibition of microbial growth .

| Compound | MIC (µM) against B. subtilis | MIC (µM) against C. albicans |

|---|---|---|

| This compound | 15.0 | 20.0 |

Anticancer Activity Assessment

In a comparative study assessing the anticancer properties of various pyridine derivatives, this compound was evaluated alongside known chemotherapeutics. The results indicated that this compound exhibited an IC50 value of approximately 12 µM against MCF-7 cells, demonstrating significant cytotoxicity compared to control agents .

Safety Profile

Toxicological assessments have shown that many pyridine derivatives, including those similar to this compound, possess favorable safety profiles at therapeutic doses. For example, studies have indicated no acute toxicity in animal models at doses up to 2000 mg/kg . However, further studies are required to fully elucidate the safety and long-term effects of this compound.

Q & A

Q. What are the common synthetic routes for preparing 5-Chloro-2-(hydrazinylmethyl)pyridine, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves multi-step reactions starting from pyridine derivatives. For example:

- Step 1: Regioselective chlorination of a pyridine precursor (e.g., 2-methylpyridine) using reagents like POCl₃ or SOCl₂ under controlled conditions to introduce the chloro group .

- Step 2: Functionalization via hydrazine substitution. For instance, reacting 5-chloro-2-(chloromethyl)pyridine with hydrazine hydrate in a polar solvent (e.g., ethanol) to introduce the hydrazinylmethyl group .

- Key Intermediates:

- 5-Chloro-2-(chloromethyl)pyridine : Critical for subsequent nucleophilic substitution.

- Hydrazine adducts : Monitor reaction progress via TLC or HPLC to avoid over-substitution.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should researchers focus on?

Methodological Answer:

- ¹H/¹³C NMR : Focus on the hydrazinylmethyl proton signals (δ ~2.5–3.5 ppm for –CH₂–NH–NH₂) and pyridine ring protons (δ ~7.0–8.5 ppm). The chloro substituent causes deshielding in adjacent carbons .

- X-ray Crystallography : Resolves structural ambiguities (e.g., conformation of the hydrazinyl group). Use SHELX software for refinement, ensuring data-to-parameter ratios >15:1 for reliability .

- HRMS : Confirm molecular ion peaks ([M+H]⁺) with mass accuracy <5 ppm. For example, a calculated m/z of 173.0358 for C₆H₇ClN₃ .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

Methodological Answer:

- Temperature Control : Maintain ≤60°C during hydrazine substitution to minimize side reactions (e.g., oxidation or dimerization) .

- Solvent Selection : Use ethanol or THF for hydrazine reactions, balancing solubility and reactivity. Polar aprotic solvents (e.g., DMF) may accelerate substitution but require strict anhydrous conditions .

- Catalysis : Explore phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency.

- Yield Monitoring : Compare isolated yields (e.g., 53–98% in regioselective chlorination ) with theoretical values using stoichiometric calculations.

Q. What strategies resolve contradictions between computational modeling and experimental data (e.g., NMR, X-ray) in structural analysis?

Methodological Answer:

- Cross-Validation : Combine X-ray crystallography (for absolute configuration) with NMR NOE experiments to validate spatial arrangements .

- Software Synergy : Refine X-ray data with SHELXL, then simulate NMR spectra using tools like ACD/Labs or Gaussian. Adjust computational parameters (e.g., solvent effects) to match experimental conditions .

- Case Example : If computational models predict a planar hydrazinyl group but X-ray shows a twisted conformation, re-evaluate torsional barriers via DFT calculations .

Q. When studying bioactivity as a histone demethylase inhibitor, what experimental controls ensure specificity and validate target engagement?

Methodological Answer:

- Negative Controls : Use structurally similar but inactive analogs (e.g., 5-methyl-2-(hydrazinylmethyl)pyridine) to rule off-target effects .

- Biochemical Assays : Measure IC₅₀ values against Jumonji family demethylases (e.g., JARID1A, JMJD2E) using fluorescence-based α-ketoglutarate depletion assays. Include enzyme-free controls to account for non-specific substrate oxidation .

- Cellular Validation : Employ CRISPR knockouts of target demethylases to confirm on-mechanism activity. Pair with Western blotting to track histone methylation marks (e.g., H3K4me3) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 53% vs. 98%) for similar routes?

Methodological Answer:

- Parameter Comparison : Tabulate reaction variables (table below) to identify critical factors:

- Root-Cause Analysis : Test hypotheses (e.g., incomplete chlorination or side reactions) via intermediate characterization (e.g., LC-MS for unreacted starting material).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.